molecular formula C15H7ClF3NO2 B2499203 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one CAS No. 1430851-79-8

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one

Cat. No.: B2499203
CAS No.: 1430851-79-8
M. Wt: 325.67
InChI Key: XVKSYHFPPOMGTE-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H7ClF3NO2 and its molecular weight is 325.67. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions and Synthesis

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl substituents have been utilized in multicomponent reactions to synthesize chromeno[2,3-b]pyridines, a compound with biological and medicinal significance. These reactions, typically performed in dimethyl sulfoxide at ambient temperature, have yielded good results and are significant for their simplicity and efficiency (Ryzhkova et al., 2023).

Heterocyclic System Construction

  • The compound has been used as an intermediate in constructing various heterocyclic systems linked to the furo[3,2-g]chromene moiety. These include the production of Schiff bases and diverse furo[3,2-g]chromenes with antimicrobial and anticancer activities. Such versatility in generating multiple heterocyclic systems underscores the compound's importance in medicinal chemistry (Ibrahim et al., 2022).

Nucleophilic Addition and Cyclization Reactions

  • In reactions involving nucleophilic addition, the compound has been a key player in producing functionalized chromanes and chromeno[3,4-b]pyridines. Such reactions highlight its role in creating intricate molecular structures, which are essential in developing new therapeutic agents (Korotaev et al., 2013).

Domino Reactions and Novel Heterocyclic Systems

  • The compound has been involved in domino reactions leading to the formation of novel heterocyclic systems like chromeno[3,4-c]pyrrolidines. These reactions, catalyzed by AgOAc, demonstrate the compound's role in complex chemical transformations, producing molecules with potential pharmacological activities (Kochnev et al., 2022).

Photoreaction and Paterno-Buchi Reaction

  • It has been a key compound in photoinduced intramolecular coupling reactions, exemplified by its role in the synthesis of pyrano[2,3-c]chromen-2(3H)-ones through a Paterno-Buchi reaction. This showcases its utility in photochemical processes, contributing to the field of photochemistry and photobiology (Jindal et al., 2014).

Fluorine Chemistry

  • The compound's trifluoromethyl group has been central in the study of fluorine chemistry, especially in synthesizing fluorine-containing heterocycles. This aspect is critical given the increasing importance of fluorine in pharmaceuticals and agrochemicals (Li et al., 2018).

Polymorphism in Pharmaceutical Compounds

  • Studies on polymorphism, especially in compounds with potential anticancer activity, have featured this compound. Understanding polymorphism is vital in drug development, affecting the drug's stability, solubility, and bioavailability (Shishkina et al., 2019).

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3NO2/c16-11-6-9(15(17,18)19)7-20-13(11)10-5-8-3-1-2-4-12(8)22-14(10)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKSYHFPPOMGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.